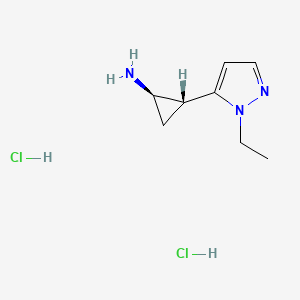

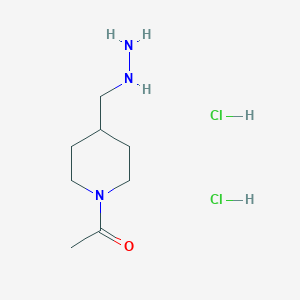

![molecular formula C18H23N3O2S B2373468 (1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320852-14-8](/img/structure/B2373468.png)

(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane, commonly known as PSB-603, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. PSB-603 is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, memory, and learning.

Scientific Research Applications

Rhodium-Catalyzed C–H Functionalization

The 8-azabicyclo[3.2.1]octane scaffold serves as a valuable substrate for Rhodium (III)-catalyzed C–H bond functionalization reactions. Researchers have developed a solvent-controlled method to selectively alkenylate the C–H bond of the pyrazole ring using internal alkynes. This versatile approach allows for the synthesis of either C–H alkenylation products or indazole derivatives with moderate to good yields .

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane core is a central motif in the family of tropane alkaloids. These alkaloids exhibit diverse biological activities, making their stereoselective preparation crucial for drug discovery. Researchers have explored both acyclic and direct approaches to construct this scaffold. Notably, some methodologies achieve stereochemical control during the same transformation that generates the bicyclic architecture or through desymmetrization of achiral tropinone derivatives .

Drug Discovery

Due to its unique structure, the 8-azabicyclo[3.2.1]octane scaffold has potential in drug discovery. Researchers have used it as a key synthetic intermediate in total synthesis efforts. Its challenging yet intriguing architecture makes it an attractive target for designing novel pharmaceutical compounds .

Tubulin Polymerization Inhibition

Certain derivatives containing the 8-azabicyclo[3.2.1]octane scaffold have been evaluated as potential tubulin polymerization inhibitors and anticancer agents. For instance, compound 6q displayed potent tubulin polymerization inhibition .

Synthetic Methodology

The 8-azabicyclo[3.2.1]octane scaffold has found applications in synthetic methodology development. Researchers continue to explore efficient routes for its synthesis, emphasizing stereocontrol and scalability. These efforts contribute to the broader field of organic synthesis .

properties

IUPAC Name |

8-(2-phenylethylsulfonyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c22-24(23,12-9-15-5-2-1-3-6-15)21-16-7-8-17(21)14-18(13-16)20-11-4-10-19-20/h1-6,10-11,16-18H,7-9,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAYITHDPNOGMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2S(=O)(=O)CCC3=CC=CC=C3)N4C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

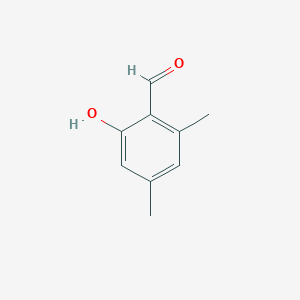

![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2373386.png)

![3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2373387.png)

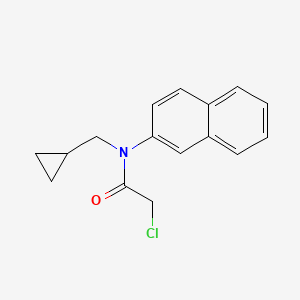

![2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2373395.png)

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2373398.png)

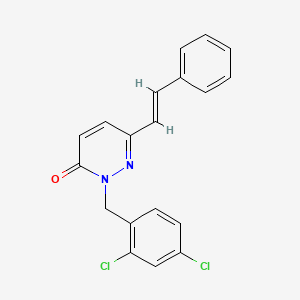

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2373406.png)

![(6-chloropyridin-3-yl)-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2373407.png)